
1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Mechanism of Action
Target of Action:
The primary target of “1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea” is Cyclin-Dependent Kinase 12 (CDK12) . CDK12 plays a key role in the coordination of transcription with elongation and mRNA processing . Mutations in CDK12 found in tumors and its inhibition can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors .
Mode of Action:
The compound interacts with CDK12, inhibiting its activity . This inhibition disrupts the normal function of CDK12, leading to a decrease in the coordination of transcription with elongation and mRNA processing . This disruption can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors .
Biochemical Pathways:
The inhibition of CDK12 affects the transcription and mRNA processing pathways . The downstream effects of this disruption can lead to an increased sensitivity of cancer cells to DNA-damaging reagents and DNA-repair inhibitors .
Result of Action:
The result of the compound’s action is the inhibition of the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II . This leads to growth inhibition in certain types of cells, such as SK-BR-3 cells .
Scientific Research Applications
The biological activity of 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has been investigated in several studies, revealing its potential as a pharmacological agent.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and depression. Its acetylcholinesterase inhibitory activity may enhance cognitive function in patients with neurodegenerative diseases .
Cancer Research
Research has indicated that compounds with structural similarities to this compound may exhibit anticancer properties by inhibiting specific molecular targets involved in tumor growth . Ongoing studies are exploring its efficacy in cancer models.
Case Studies
Several case studies have documented the effects of this compound:
- Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive performance in animal models of Alzheimer's disease by enhancing cholinergic transmission .
- Antitumor Activity : In vitro assays showed that this compound inhibited the proliferation of cancer cell lines, suggesting potential use as an anticancer agent .
Properties
IUPAC Name |
1-benzyl-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-13-18-7-4-10-22-19(18)25-11-8-17(9-12-25)15-24-20(26)23-14-16-5-2-1-3-6-16/h1-7,10,17H,8-9,11-12,14-15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDIOVOITLRWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.